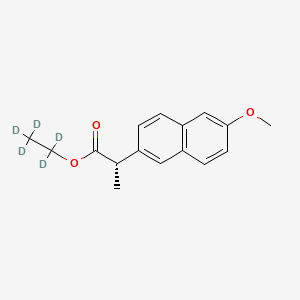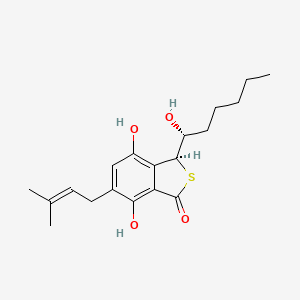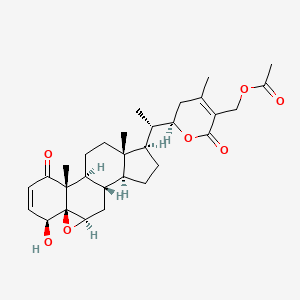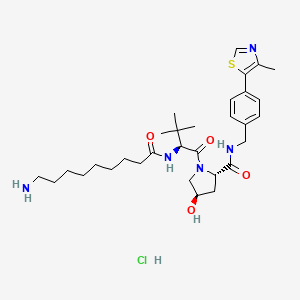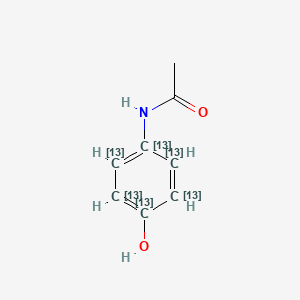
Acetaminophen-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaminophen-13C6, also known as Paracetamol-13C6, is a stable isotope-labeled compound of acetaminophen. It is commonly used as an internal standard in mass spectrometry and other analytical techniques to quantify acetaminophen levels in biological samples. The compound is labeled with carbon-13 isotopes at six positions on the benzene ring, which allows for precise tracking and measurement in various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen-13C6 typically involves the incorporation of carbon-13 labeled precursors into the acetaminophen molecule. One common method starts with the nitration of carbon-13 labeled benzene to produce carbon-13 labeled nitrobenzene. This is followed by the reduction of the nitro group to form carbon-13 labeled aniline. The final step involves the acetylation of carbon-13 labeled aniline with acetic anhydride to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Acetaminophen-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.
Reduction: The nitro group in the precursor can be reduced to an amine group during synthesis.
Substitution: The hydroxyl group on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, such as acetic anhydride for acetylation.
Major Products Formed:
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI)
Reduction: Carbon-13 labeled aniline
Substitution: This compound
Wissenschaftliche Forschungsanwendungen
Acetaminophen-13C6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of acetaminophen in complex mixtures.
Biology: Employed in metabolic studies to trace the biotransformation of acetaminophen in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.
Industry: Applied in quality control and assurance processes to ensure the accuracy and precision of acetaminophen measurements in pharmaceutical formulations
Wirkmechanismus
The mechanism of action of Acetaminophen-13C6 is similar to that of unlabeled acetaminophen. It primarily acts as an analgesic and antipyretic agent. The exact mechanism is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) in the brain, leading to a decrease in the synthesis of prostaglandins, which are responsible for pain and fever. Additionally, acetaminophen may exert its effects through the activation of descending serotonergic pathways and interaction with cannabinoid receptors .
Vergleich Mit ähnlichen Verbindungen
Acetaminophen-D4: Labeled with deuterium instead of carbon-13.
Phenacetin: A prodrug of acetaminophen with similar analgesic properties.
Ibuprofen-13C3: Another stable isotope-labeled compound used in analytical studies
Uniqueness: Acetaminophen-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in mass spectrometry and other analytical techniques. The isotopic labeling allows for precise quantification and tracking of acetaminophen in various research applications, making it a valuable tool in scientific studies .
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
N-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,7+1,8+1 |
InChI-Schlüssel |
RZVAJINKPMORJF-CLQMYPOBSA-N |
Isomerische SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)

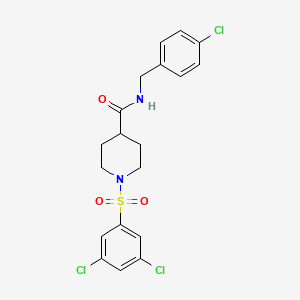
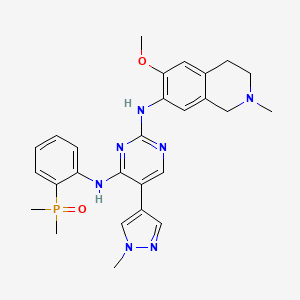
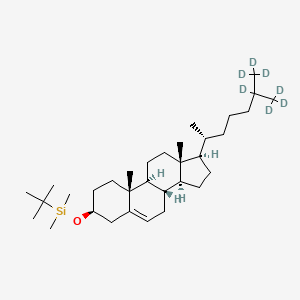
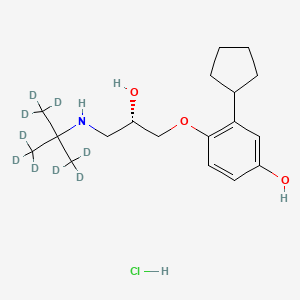
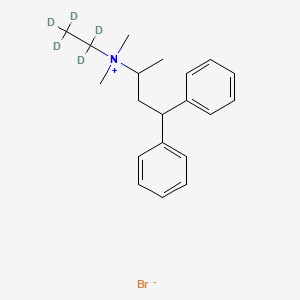
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
